8-Hydroxymethyl-quinolin-5-ol

DFT electronic structure charge transfer 8‑hydroxyquinoline derivatives

8-Hydroxymethyl-quinolin-5-ol (CAS 4053‑44‑5; IUPAC: 5‑(hydroxymethyl)quinolin‑8‑ol; also designated 5‑HHQ) is a heterocyclic organic compound belonging to the 8‑hydroxyquinoline (8‑HQ) family, characterized by a primary hydroxymethyl (–CH₂OH) substituent at the quinoline C‑5 position and a free phenolic –OH at C‑8. With a molecular formula of C₁₀H₉NO₂ and a molecular weight of 175.18 g·mol⁻¹, the compound exhibits a melting point of 138–139 °C and a predicted pKa of 4.77 ± 0.10, differentiating it from both unsubstituted 8‑HQ and other 5‑substituted analogs in terms of hydrogen‑bonding capacity, polarity, and metal‑chelation geometry.

Molecular Formula C10H9NO2
Molecular Weight 175.18 g/mol
Cat. No. B8273424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Hydroxymethyl-quinolin-5-ol
Molecular FormulaC10H9NO2
Molecular Weight175.18 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2N=C1)CO)O
InChIInChI=1S/C10H9NO2/c12-6-7-3-4-9(13)8-2-1-5-11-10(7)8/h1-5,12-13H,6H2
InChIKeyHDUFUDDMQJBEEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Hydroxymethyl-quinolin-5-ol (5-HHQ): A 5‑Substituted 8‑Hydroxyquinoline with Differentiated Physicochemical and Electronic Properties for Targeted Procurement


8-Hydroxymethyl-quinolin-5-ol (CAS 4053‑44‑5; IUPAC: 5‑(hydroxymethyl)quinolin‑8‑ol; also designated 5‑HHQ) is a heterocyclic organic compound belonging to the 8‑hydroxyquinoline (8‑HQ) family, characterized by a primary hydroxymethyl (–CH₂OH) substituent at the quinoline C‑5 position and a free phenolic –OH at C‑8 . With a molecular formula of C₁₀H₉NO₂ and a molecular weight of 175.18 g·mol⁻¹, the compound exhibits a melting point of 138–139 °C and a predicted pKa of 4.77 ± 0.10, differentiating it from both unsubstituted 8‑HQ and other 5‑substituted analogs in terms of hydrogen‑bonding capacity, polarity, and metal‑chelation geometry . These features have motivated its use as a ligand for actinide and transition‑metal complexes, a scaffold for antimicrobial agent development, and a model system in computational structure–bioactivity relationship studies [1][2].

Why 8‑Hydroxyquinoline and Other 5‑Substituted Analogs Cannot Replace 8‑Hydroxymethyl‑quinolin‑5‑ol in Structure‑Sensitive Applications


Although the 8‑hydroxyquinoline nucleus is shared across a wide range of biologically active and metal‑chelating compounds, the identity of the C‑5 substituent exerts a controlling influence on electronic structure, hydrogen‑bond network, metal‑binding geometry, and ultimately biological target engagement [1]. Replacing the hydroxymethyl group of 5‑HHQ with a methyl (5‑MHQ), ethoxymethyl (5‑EHQ), phenoxymethyl (5‑PHQ), or carboxyl (IOX1) group alters the HOMO–LUMO gap and dipole moment in a predictable but non‑linear fashion, as demonstrated by DFT calculations [1][2]. The primary –CH₂OH moiety introduces both hydrogen‑bond donor and acceptor capability absent in 5‑methyl or 5‑halo derivatives, modifying solubility, crystal packing, and the stability of metal complexes [3]. These differences translate into measurable variations in antimicrobial activity of their metal complexes and in enzyme inhibition profiles [3]. Consequently, procurement of a generic “8‑hydroxyquinoline derivative” without precise specification of the 5‑substituent risks selecting a compound with divergent spectral, coordination, and biological behavior, undermining reproducibility in research and development settings.

Quantitative Differentiation Evidence for 8‑Hydroxymethyl‑quinolin‑5‑ol Versus Closest Structural Analogs


HOMO–LUMO Gap and Dipole Moment: 5‑HHQ Occupies a Distinct Electronic Parameter Space Among 5‑Substituted 8‑Hydroxyquinolines

Density Functional Theory (DFT) calculations at the B3LYP/6‑311G(d,p) level demonstrate that 5‑HHQ possesses a HOMO–LUMO energy gap and total dipole moment that are distinct from those of its closest 5‑substituted analogs 5‑MHQ, 5‑EHQ, and 5‑PHQ [1]. The hydroxymethyl group (–CH₂OH) introduces an oxygen atom capable of both inductive electron withdrawal and resonance donation through the lone pair, shifting the frontier orbital energies relative to the purely alkyl (5‑MHQ) or alkoxyalkyl (5‑EHQ, 5‑PHQ) congeners [1]. The resulting electronic differences correlate with observed variations in bioactivity and metal‑complex charge‑transfer behavior [1]. Exact numerical values for the HOMO, LUMO, and gap energies of 5‑HHQ and comparators are reported in the primary publication; this evidence is classified as Cross‑study comparable because all four compounds were computed under identical conditions within a single study [1].

DFT electronic structure charge transfer 8‑hydroxyquinoline derivatives

Antimicrobial Activity of UO₂ᴵᴵ and Thᴵⱽ Complexes: 5‑HHQ Complexes Exhibit Documented Broad‑Spectrum Activity

Binary and ternary complexes of UO₂(II) and Th(IV) with 5‑hydroxymethyl‑8‑quinolinol (5‑HHQ) as the primary ligand were synthesized and tested for antimicrobial activity against standard bacterial and fungal strains [1]. While the free ligand 5‑HHQ itself shows limited direct antimicrobial action, its uranium and thorium complexes demonstrate measurable zones of inhibition, a property shared with other 8‑HQ metal complexes but modulated by the C‑5 substituent [1]. This evidence is categorized as Class‑level inference because antimicrobial data were not simultaneously collected for a panel of 5‑substituted analogs under identical conditions; the differentiation claim rests on the established structure–activity relationship (SAR) framework for 8‑HQ derivatives wherein the nature of the 5‑substituent influences complex geometry, lipophilicity, and membrane permeability [1][2].

antimicrobial actinide complexes 8‑hydroxyquinoline metal complexes

Physicochemical Signature: pKa, Melting Point, and Hydrogen‑Bond Donor Count Differentiate 5‑HHQ from 5‑Methyl and 5‑Carboxy Analogs

The predicted acid dissociation constant (pKa) of 5‑HHQ is 4.77 ± 0.10, compared to approximately 5.0–5.1 for unsubstituted 8‑HQ and 4.0–4.5 for 5‑carboxy‑8‑hydroxyquinoline (IOX1) . The melting point of 5‑HHQ (138–139 °C) is intermediate between that of 8‑HQ (≈75 °C) and 5‑carboxy‑8‑HQ (≈280 °C, decomposition), reflecting the incremental hydrogen‑bond stabilization provided by the –CH₂OH group without the extensive network of the carboxylic acid [1]. The compound possesses two hydrogen‑bond donor sites (–OH at C‑8 and –CH₂OH at C‑5) and three acceptor sites (quinoline N, phenolic O, and hydroxyl O), whereas 5‑methyl‑8‑HQ offers only one donor and two acceptors [2]. These differences directly influence solubility in aqueous and organic media, formulation behavior, and binding to biological targets with defined hydrogen‑bond pharmacophores [2].

physicochemical properties pKa hydrogen bonding drug-likeness

Crystal Engineering and Solid‑State Architecture: 5‑HHQ Enables Hydrogen‑Bond Networks Absent in 5‑Alkyl or 5‑Halo Congeners

X‑ray powder diffraction analysis of 5‑HHQ reveals a crystal structure stabilized by O–H···N and C–H···O hydrogen‑bond interactions involving both the C‑8 phenolic –OH and the C‑5 –CH₂OH group [1]. In contrast, the crystal structures of 5‑EHQ and 5‑PHQ (determined from single‑crystal X‑ray diffraction) show π–π stacking interactions as the dominant packing motif, with the alkoxy‑oxygen participating in weaker C–H···O contacts rather than the stronger O–H···N pattern [2][3]. The orthorhombic space group of 5‑EHQ (Pbca, Z = 8) serves as a reference; 5‑HHQ, with a smaller and more polar side chain, is expected to adopt a different packing arrangement with altered unit‑cell parameters [3]. This evidence is classified as Class‑level inference because the full single‑crystal structure of 5‑HHQ has not been solved; the hydrogen‑bonding differentiation is based on the presence of the –OH donor in 5‑HHQ and its documented participation in intermolecular interactions in related structures.

crystal packing hydrogen bonding X‑ray powder diffraction solid‑state chemistry

Synthetic Accessibility and Commercial Purity: 5‑HHQ is Available at ≥95% Purity with Established Synthetic Routes from Quinolin‑5‑ol

5‑HHQ can be synthesized via electrophilic hydroxymethylation of quinolin‑5‑ol using formalin and concentrated hydrochloric acid under hydrogen chloride gas, a route that proceeds under mild conditions and avoids transition‑metal catalysts . Commercial suppliers offer 5‑HHQ at ≥95% purity, with storage at 2–8 °C under argon to prevent oxidation of the benzylic alcohol . In comparison, 5‑EHQ and 5‑PHQ require multi‑step Williamson ether synthesis from 5‑chloromethyl‑8‑hydroxyquinoline hydrochloride, increasing synthetic cost and reducing overall yield [1]. The 5‑azidomethyl analog necessitates handling of organic azides, introducing safety constraints [2]. 5‑Carboxy‑8‑HQ (IOX1) is commercially available but at higher cost and with solubility limitations (insoluble in water and ethanol) [3]. This positions 5‑HHQ as the most synthetically accessible and commercially mature 5‑substituted 8‑HQ derivative bearing a functionalized methylene group suitable for further derivatization.

synthesis purity procurement quinoline hydroxymethylation

High‑Value Application Scenarios for 8‑Hydroxymethyl‑quinolin‑5‑ol Driven by Differential Evidence


Ligand for Heavy‑Metal and Actinide Coordination Chemistry

The documented ability of 5‑HHQ to form binary and ternary complexes with UO₂(II) and Th(IV) ions, combined with its dual hydrogen‑bond donor capacity and intermediate pKa, makes it a ligand of choice for separation chemistry, nuclear waste remediation, and actinide sensing [1][2]. The free –CH₂OH group provides a synthetic handle for immobilization onto solid supports while preserving the 8‑HQ chelating core, an advantage not shared by 5‑alkyl or 5‑halo analogs that lack this functional anchor [2].

Scaffold for Antimicrobial Agent Development via Metal Complexation

The antimicrobial activity exhibited by UO₂(II)–5‑HHQ and Th(IV)–5‑HHQ complexes supports the use of 5‑HHQ as a pro‑ligand for metalloantibiotic discovery programs [1]. Its intermediate lipophilicity (conferred by the –CH₂OH group vs. –CH₃ or –OEt) is expected to balance membrane permeability and aqueous solubility, a critical parameter in optimizing bacterial uptake that can be systematically varied by further functionalization of the primary alcohol [1].

Computational Chemistry and QSAR Model Development

The availability of experimentally validated DFT‑computed HOMO–LUMO gaps, dipole moments, and atomic charges for 5‑HHQ, 5‑MHQ, 5‑EHQ, and 5‑PHQ within a single study provides a high‑quality dataset for quantitative structure–activity relationship (QSAR) modeling and machine‑learning predictions of bioactivity [2]. Procuring 5‑HHQ as a reference standard ensures consistency with the published computational data, enabling direct validation of in silico predictions against experimentally measured properties [2].

Co‑Crystal Engineering and Solid‑Form Screening

The presence of two strong hydrogen‑bond donors (C‑8 –OH and C‑5 –CH₂OH) in 5‑HHQ differentiates it from 5‑EHQ and 5‑PHQ, which lack the side‑chain hydroxyl, and creates opportunities for co‑crystallization with pharmaceutically relevant co‑formers bearing hydrogen‑bond acceptors [2][3]. This capability is directly relevant to intellectual property strategies in drug development, where novel solid forms can extend patent life and improve bioavailability [3].

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